molecular formula C16H13Cl2NO3S B12456904 4-Chloro-2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoic acid

4-Chloro-2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoic acid

Cat. No.: B12456904
M. Wt: 370.2 g/mol
InChI Key: BRFRXMCDMYJRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-2-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of chloro, phenyl, and benzoic acid functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID typically involves multiple steps, including:

    Formation of the 4-chlorophenylmethylsulfanyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorophenylmethylsulfanyl.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form the acetylated product.

    Amidation: The acetylated product undergoes amidation with 4-chloro-2-aminobenzoic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-2-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-CHLORO-2-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-2-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-2-(2-CHLOROPHENOXY)ACETAMIDO)BENZOIC ACID: Shares similar structural features but differs in the presence of the phenoxy group.

    4-CHLORO-2-(2-CHLOROPHENOXY)ACETAMIDO)BENZOIC ACID: Another structurally related compound with different functional groups.

Uniqueness

4-CHLORO-2-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13Cl2NO3S

Molecular Weight

370.2 g/mol

IUPAC Name

4-chloro-2-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C16H13Cl2NO3S/c17-11-3-1-10(2-4-11)8-23-9-15(20)19-14-7-12(18)5-6-13(14)16(21)22/h1-7H,8-9H2,(H,19,20)(H,21,22)

InChI Key

BRFRXMCDMYJRNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl

Origin of Product

United States

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